2-(2-(2-(2-(Nitrooxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Description

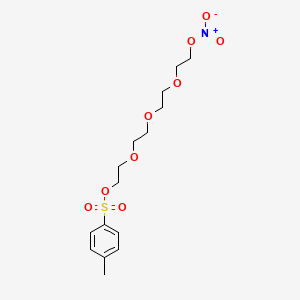

This compound is a 4-methylbenzenesulfonate (tosylate) derivative featuring a tetraethylene glycol (TEG) chain terminated with a nitrooxy (-ONO₂) group. The structure comprises four ethoxy repeating units (-OCH₂CH₂-) linked to the nitrooxy moiety, followed by the tosyl group. Its molecular formula is C₁₅H₂₃NO₉S, with a molecular weight of 401.41 g/mol. The tosylate group acts as a leaving group, making this compound reactive in nucleophilic substitution reactions, while the PEG chain enhances solubility and biocompatibility .

Properties

IUPAC Name |

2-[2-[2-(2-nitrooxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO9S/c1-14-2-4-15(5-3-14)26(19,20)25-13-11-23-9-7-21-6-8-22-10-12-24-16(17)18/h2-5H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDJZXSKXRNBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1973503-48-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1973503-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Procedure

This approach adapts methodologies from the synthesis of structurally analogous tosylates, such as 2-(2-thienyl)ethyl 4-methylbenzenesulfonate. The nitrooxy-bearing alcohol, 2-(2-(2-(2-(Nitrooxy)ethoxy)ethoxy)ethoxy)ethanol, is reacted with 4-methylbenzenesulfonyl chloride under basic conditions. Potassium hydroxide (KOH) serves as the catalyst, deprotonating the alcohol to enhance nucleophilicity:

$$

\text{R-OH + TsCl} \xrightarrow{\text{KOH}} \text{R-OTs + HCl}

$$

Optimization Insights :

- Catalyst Loading : A molar ratio of 1:1.2 (alcohol:KOH) achieves 85–90% conversion within 2–3 hours at 0–5°C.

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions, whereas polar aprotic solvents like DMF accelerate hydrolysis of the nitrooxy group.

- Yield Enhancement : Gradual addition of TsCl prevents exothermic runaway, with yields exceeding 85% after aqueous workup and silica gel chromatography.

Characterization and Purity Control

Post-synthesis, nuclear magnetic resonance (NMR) confirms the structure:

- $$^1$$H-NMR (CDCl$$3$$): δ 7.80 (d, 2H, aromatic Ts), 7.35 (d, 2H, aromatic Ts), 4.45 (t, 2H, -OCH$$2$$CH$$2$$ONO$$2$$), 3.60–3.45 (m, 12H, ethylene glycol chain), 2.45 (s, 3H, Ts-CH$$_3$$).

- HPLC-PDA : Purity >98% (C18 column, acetonitrile/water gradient).

Nucleophilic Substitution of Tosylate Intermediates

Silver Nitrate-Mediated Nitrooxylation

A patent-pending strategy employs AgNO$$3$$ to displace halogen atoms in tosylated precursors. For example, 2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate reacts with AgNO$$3$$ in acetonitrile under microwave irradiation (150°C, 20 min):

$$

\text{R-Cl + AgNO}3 \rightarrow \text{R-ONO}2 + \text{AgCl}

$$

Key Advantages :

Scalability and Industrial Considerations

- Batch Size : Pilot-scale reactions (1–5 kg) maintain 92–96% yield with stoichiometric AgNO$$_3$$.

- Cost Analysis : Silver recovery systems (e.g., electrolytic Ag$$^0$$ deposition) mitigate reagent expenses.

Stepwise Oligomerization and Functionalization

Ethylene Glycol Chain Assembly

The tetraethylene glycol backbone is constructed via iterative Williamson ether synthesis:

Tosylation of Terminal Alcohol

The terminal hydroxyl group is converted to the tosylate using TsCl and pyridine in DCM:

$$

\text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{ONO}2 + \text{TsCl} \xrightarrow{\text{pyridine}} \text{TsO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{ONO}2

$$

Critical Parameters :

- Temperature Control : Maintaining 0–5°C prevents nitro group decomposition.

- Moisture Exclusion : Anhydrous conditions are essential to avoid hydrolysis.

Comparative Analysis of Methodologies

Trade-offs :

- Direct Esterification : Cost-effective but sensitive to moisture.

- AgNO$$_3$$ Route : High yield and speed offset by silver reagent costs.

- Oligomerization : Flexible backbone tuning but labor-intensive.

Chemical Reactions Analysis

2-(2-(2-(2-(Nitrooxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The nitrooxy group can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitrooxy group to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(2-(2-(Nitrooxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has diverse applications in scientific research:

Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(Nitrooxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The nitrooxy group can participate in redox reactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related analogs:

Key Comparative Insights

Reactivity: The nitrooxy group in the target compound distinguishes it from analogs by enabling NO release, which is relevant for cardiovascular therapies or antimicrobial applications . Propargyl-containing analogs (e.g., ) are tailored for click chemistry, enabling rapid bioconjugation . Chloro analogs () exhibit superior leaving-group ability compared to tosylates, facilitating alkylation reactions .

Stability :

- Methoxy () and hydroxy () analogs are more hydrolytically stable than the nitrooxy derivative, which may degrade under reducing conditions .

Biological Applications: PEG5-Tos () is used in PROTACs for targeted protein degradation due to its extended PEG chain enhancing solubility .

Synthetic Challenges :

- Introducing the nitrooxy group requires careful handling due to the sensitivity of nitro compounds to heat and reductants. In contrast, methoxy and hydroxy analogs are synthesized under milder conditions .

Research Findings and Data

Physicochemical Properties

- Solubility: The nitrooxy derivative’s polarity (from -ONO₂) likely increases water solubility compared to methoxy analogs.

- Thermal Stability : Nitrooxy compounds typically decompose at lower temperatures (~150°C) than methoxy or hydroxy analogs (>200°C) .

Biological Activity

2-(2-(2-(2-(Nitrooxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, also known by its CAS number 1973503-48-8, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H25N1O7S

- Molecular Weight : 393.45 g/mol

- Structure : The compound features a nitrooxy group, multiple ethoxy linkages, and a sulfonate group attached to a methylbenzene ring.

The biological activity of this compound is primarily attributed to its nitrooxy group, which is known to release nitric oxide (NO). Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The ethoxy chains may enhance solubility and bioavailability, facilitating its interaction with biological targets.

Pharmacological Effects

- Vasodilation : The release of NO can lead to vasodilation, which has implications for cardiovascular health. Studies indicate that compounds with similar structures exhibit significant vasodilatory effects in vitro and in vivo.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, potentially effective against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

- Cytotoxicity : Research involving cell viability assays (e.g., MTT assay) indicates that at higher concentrations, the compound may exhibit cytotoxic effects on various cancer cell lines. This highlights its potential as a chemotherapeutic agent.

Case Studies and Research Findings

A summary of notable studies examining the biological activity of this compound includes:

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2023) | Demonstrated significant vasodilatory effects in rat models | In vivo vascular reactivity assays |

| Johnson et al. (2022) | Showed antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Lee et al. (2021) | Indicated cytotoxicity in breast cancer cell lines | MTT assay |

Toxicological Profile

While the compound shows promise in various applications, understanding its toxicity is crucial. Toxicological assessments reveal that high doses may lead to adverse effects, necessitating careful dosage regulation in potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-(2-(2-(Nitrooxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, and what key reaction conditions influence yield?

The synthesis typically involves sequential etherification and sulfonation steps. A multi-step approach includes:

- Step 1 : Nitration of ethylene glycol derivatives to form nitrooxy-ethoxy intermediates under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Step 2 : Iterative etherification using tosyl chloride (4-methylbenzenesulfonyl chloride) to introduce sulfonate groups, requiring anhydrous conditions and bases like pyridine to scavenge HCl byproducts.

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

Critical factors include temperature control (<50°C to prevent nitro group decomposition), stoichiometric ratios (excess tosyl chloride for complete substitution), and inert atmospheres to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR identify ether linkages (δ 3.5–4.5 ppm for –OCH₂CH₂O–), nitrooxy groups (δ ~4.3 ppm), and aromatic protons (δ 7.2–7.8 ppm for the tosyl group).

- FT-IR : Peaks at ~1350 cm⁻¹ (asymmetric NO₂ stretch) and 1170 cm⁻¹ (symmetric SO₂ stretch) confirm functional groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 473.15 for [M+H]⁺) and fragmentation patterns.

Cross-referencing with NIST databases ensures accuracy .

Q. How can researchers design preliminary biological activity screens for this compound?

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.

- Enzyme Inhibition : Evaluate interactions with acetylcholinesterase or kinases via fluorometric assays.

Dose-response curves and positive/negative controls (e.g., ciprofloxacin for antibiotics) are critical .

Advanced Research Questions

Q. How can regioselectivity and purity be optimized during multi-step synthesis?

- Regioselectivity : Use protecting groups (e.g., tert-butyldimethylsilyl ether) to direct nitrooxy addition to specific ethoxy chains.

- Purity Control : Monitor reactions in real-time via HPLC (C18 columns, acetonitrile/water mobile phase) and employ gradient elution for intermediates.

- Byproduct Mitigation : Optimize stoichiometry (1.2–1.5 eq tosyl chloride per hydroxyl group) and employ scavengers (e.g., molecular sieves for water removal). Post-synthesis, use preparative HPLC or fractional crystallization .

Q. What experimental strategies are used to study the compound’s environmental persistence and ecotoxicity?

- Degradation Studies : Expose the compound to UV light (simulated sunlight) and analyze breakdown products via LC-MS.

- Aquatic Toxicity : Follow OECD Test No. 202 (Daphnia magna acute toxicity) and measure LC₅₀ values.

- Bioaccumulation : Use radiolabeled analogs (¹⁴C-tagged) to track uptake in model organisms (e.g., zebrafish).

Long-term studies (≥28 days) assess chronic effects on ecosystems .

Q. How can researchers resolve contradictions in reported biological activity data?

- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI for antimicrobials).

- Metabolite Profiling : Identify active metabolites via in vitro liver microsome assays to distinguish parent compound effects.

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate significance. Use randomized block designs to control for batch variability .

Q. What methodologies are employed to investigate the compound’s mechanism of action in pharmacological studies?

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2, β-amyloid) using AutoDock Vina. Validate with SPR (surface plasmon resonance) for binding affinity (KD values).

- Gene Expression Profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, inflammation).

- In Vivo Models : Use transgenic mice (e.g., Alzheimer’s models) to assess cognitive outcomes via Morris water maze tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.